molecular formula C7H9N3O B11922490 5-Methyl-7,7a-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(4aH)-one CAS No. 924290-45-9

5-Methyl-7,7a-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(4aH)-one

Cat. No.: B11922490
CAS No.: 924290-45-9
M. Wt: 151.17 g/mol
InChI Key: CWVQYGNCUMQNAW-UHFFFAOYSA-N
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Description

5-Methyl-7,7a-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(4aH)-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest due to its structural resemblance to purines and its potential biological activities. It has been studied for its applications in medicinal chemistry, particularly as a scaffold for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-7,7a-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(4aH)-one typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method allows for the formation of the pyrrolopyrimidine core structure through a series of nucleophilic substitution and cyclization reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-7,7a-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(4aH)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the pyrrolopyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrrolopyrimidines, depending on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Methyl-7,7a-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(4aH)-one involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been identified as a selective inhibitor of Janus kinase 1 (JAK1), where it binds to the ATP-binding site of the kinase, thereby inhibiting its activity . This inhibition can modulate various signaling pathways involved in inflammation and cancer progression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-7,7a-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(4aH)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and selectivity towards certain molecular targets. Its versatility as a synthetic intermediate also makes it valuable for the development of a wide range of bioactive compounds.

Properties

CAS No.

924290-45-9

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

5-methyl-3,4a,7,7a-tetrahydropyrrolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C7H9N3O/c1-4-2-8-6-5(4)7(11)10-3-9-6/h2-3,5-6,8H,1H3,(H,9,10,11)

InChI Key

CWVQYGNCUMQNAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2C1C(=O)NC=N2

Origin of Product

United States

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